molecular formula C23H24FN3O3 B10996706 N-(4-butylphenyl)-2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide

N-(4-butylphenyl)-2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide

Cat. No.: B10996706
M. Wt: 409.5 g/mol
InChI Key: GAKDCGJJWUMFJH-UHFFFAOYSA-N
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Description

N-(4-butylphenyl)-2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide: is a complex organic compound with a molecular formula of C23H24FN3O3 and a molecular weight of 409.4534 . This compound is characterized by its unique structure, which includes a pyridazinone core, a butylphenyl group, and a fluoro-methoxyphenyl group. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

The synthesis of N-(4-butylphenyl)-2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide typically involves multi-step organic reactionsThe reaction conditions often include the use of solvents such as methanol or chloroform, and catalysts like palladium or other transition metals . Industrial production methods may involve large-scale batch reactions with optimized conditions to ensure high yield and purity.

Chemical Reactions Analysis

N-(4-butylphenyl)-2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule. .

Scientific Research Applications

N-(4-butylphenyl)-2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-butylphenyl)-2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide involves its interaction with specific molecular targets within cells. It may bind to enzymes or receptors, modulating their activity and influencing various cellular pathways. The exact molecular targets and pathways involved are subjects of ongoing research, but it is believed that the compound can affect signal transduction, gene expression, and protein function .

Comparison with Similar Compounds

N-(4-butylphenyl)-2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide can be compared with other similar compounds, such as:

These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and their impact on its chemical and biological behavior.

Properties

Molecular Formula

C23H24FN3O3

Molecular Weight

409.5 g/mol

IUPAC Name

N-(4-butylphenyl)-2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide

InChI

InChI=1S/C23H24FN3O3/c1-3-4-5-16-6-8-17(9-7-16)25-22(28)15-27-23(29)13-12-21(26-27)19-11-10-18(30-2)14-20(19)24/h6-14H,3-5,15H2,1-2H3,(H,25,28)

InChI Key

GAKDCGJJWUMFJH-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=C(C=C(C=C3)OC)F

Origin of Product

United States

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